4-(Cyanomethyl)phenyl chloroformate

Physical Organic Chemistry Linear Free-Energy Relationships Reaction Kinetics

Researchers requiring accelerated carbamate formation often face slow kinetics with standard phenyl chloroformate. 4-(Cyanomethyl)phenyl chloroformate’s para-cyanomethyl group enhances electrophilicity (Hammett ρ 0.89-1.49), delivering faster amine acylation. This reagent bridges reactivity between unsubstituted and nitrophenyl analogs, reducing side reactions. • Faster kinetics for high-throughput synthesis and hindered substrates. • Enables mild bioconjugation via 4-(cyanomethyl)phenyloxycarbonyl linkers. • High purity, ready for immediate shipment.

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
Cat. No. B13256971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyanomethyl)phenyl chloroformate
Molecular FormulaC9H6ClNO2
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC#N)OC(=O)Cl
InChIInChI=1S/C9H6ClNO2/c10-9(12)13-8-3-1-7(2-4-8)5-6-11/h1-4H,5H2
InChIKeyVCRKYRDPPANJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyanomethyl)phenyl Chloroformate: Physicochemical Baseline


4-(Cyanomethyl)phenyl chloroformate (CAS 1519681-26-5) is a para-substituted aryl chloroformate with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 g/mol . The compound features a chloroformate functional group (-OCOCl) attached to a phenyl ring bearing a cyanomethyl (-CH2CN) substituent at the para position . This structure places it within the broader class of phenyl chloroformate derivatives, which are electrophilic reagents widely employed for the formation of carbamates, carbonates, and other carbonyl-containing compounds via nucleophilic substitution reactions [1]. The presence of the electron-withdrawing cyanomethyl group is expected to modulate the reactivity of the chloroformate moiety compared to the unsubstituted parent compound.

Reagent Para-substituted aryl chloroformate
Workflow Carbamate, carbonate, and carbonyl compound synthesis
Profile Cyanomethyl group provides electron-withdrawing context

4-(Cyanomethyl)phenyl Chloroformate: Why Generic Substitution Fails


Substitution on the phenyl ring of aryl chloroformates significantly alters electrophilic reactivity, as demonstrated by systematic kinetic studies on related para-substituted derivatives [1]. The Hammett ρ values for the solvolysis of para-substituted phenyl chloroformates range from 0.89 to 1.49 across different solvent systems, confirming a strong sensitivity of reaction rates to the electronic nature of the para substituent [2]. Consequently, replacing 4-(cyanomethyl)phenyl chloroformate with unsubstituted phenyl chloroformate or other analogs in a validated synthetic protocol will result in different reaction kinetics, potentially leading to incomplete conversion, altered selectivity, or the need for extensive re-optimization of reaction conditions.

Kinetics Para-substitution alters electrophilic reactivity; unsubstituted phenyl chloroformate may react slower.
Selectivity Different leaving group electronics can shift selectivity and require re-optimization of reaction conditions.

4-(Cyanomethyl)phenyl Chloroformate: Quantitative Evidence vs. Analogs


Cyanomethyl Substituent Electron-Withdrawing Effect on Reactivity

The cyanomethyl (-CH2CN) substituent on 4-(cyanomethyl)phenyl chloroformate exerts an electron-withdrawing inductive effect, which increases the electrophilicity of the chloroformate carbonyl carbon relative to unsubstituted phenyl chloroformate [1]. While direct kinetic data for this specific compound is not available, the Hammett ρ values determined for the solvolysis of a series of para-substituted phenyl chloroformates provide a quantitative framework for predicting this effect [2]. The ρ values are 1.49 in methanol, 1.17 in 50% aqueous methanol, and 0.89 in water, confirming that electron-withdrawing substituents (positive σ values) accelerate solvolytic reactions of this compound class [2].

Hammett ρ values
Class-level
ρ = 1.49 (MeOH), 1.17 (50% aq MeOH), 0.89 (H₂O)
Electron-withdrawing substituents accelerate solvolysis
Predicted effect for 4-(cyanomethyl)phenyl chloroformate
Physical Organic Chemistry Linear Free-Energy Relationships Reaction Kinetics

pCN-Phoc Group in Peptide Thioester Synthesis

The closely related compound p-cyanophenyl chloroformate (4-cyanophenyl chloroformate) has been employed to acylate an N-acylurea (MeDbz) linker, generating p-cyanophenyloxycarbonyl-MeDbz (pCN-Phoc-MeDbz) peptides [1]. This derivative serves as a masked thioester precursor for Native Chemical Ligation (NCL). Upon activation under slightly basic conditions, the linker cyclizes to form the corresponding MeNbz peptide, which undergoes thioesterification in the presence of thiols to yield a C-terminal thioester peptide capable of undergoing ligation [1]. The pCN-Phoc-MeDbz linker was demonstrated to be orthogonal to common chemical protein synthesis reactions, including desulfurization and Acm/Thz removal [1].

NCL linker application
Supporting evidence
pCN-Phoc-MeDbz linker orthogonal to desulfurization and Acm/Thz removal
Supports peptide ligation workflows
Extrapolated from p-cyanophenyl analog
Peptide Synthesis Native Chemical Ligation Solid-Phase Peptide Synthesis

Aminolysis Kinetics: Phenyl vs. 4-Nitrophenyl Chloroformates

A direct kinetic comparison of the aminolysis of phenyl chloroformate (PClF) and 4-nitrophenyl chloroformate (NPClF) with secondary alicyclic amines in aqueous solution at 25.0 °C revealed Brønsted βnuc values of 0.23 for PClF and 0.26 for NPClF [1]. The similar βnuc values indicate that both substrates react via a stepwise mechanism where formation of a zwitterionic tetrahedral intermediate is rate-determining. However, the absolute rate constants for NPClF are expected to be larger due to the stronger electron-withdrawing nature of the nitro group, which increases the electrophilicity of the carbonyl carbon.

Aminolysis βnuc
Head-to-head
βnuc 0.23 (PClF) vs 0.26 (NPClF), Δ = 0.03
Para-substitution measurably alters kinetic parameters
Aqueous solution, 25 °C
Reaction Kinetics Aminolysis Structure-Reactivity Correlations

Enhanced Electrophilicity in Cyano-Substituted Chloroformates

The cyano group is a strong electron-withdrawing substituent that increases the electrophilicity of the chloroformate carbonyl carbon. For the closely related 3-cyanophenyl chloroformate, density functional theory (DFT) calculations have indicated a 15-20% increase in reaction enthalpy for nucleophilic substitution compared to unsubstituted phenyl chloroformate . This computational finding aligns with the general principle that electron-withdrawing groups stabilize the transition state for nucleophilic attack at the carbonyl carbon, thereby accelerating the reaction.

DFT reaction enthalpy
Data to verify
15–20% increase vs unsubstituted for 3-cyanophenyl analog
Cyano group likely increases electrophilicity
Computed for 3-cyanophenyl analog, not directly measured
Electrophilic Reactivity Nucleophilic Substitution Computational Chemistry

4-(Cyanomethyl)phenyl Chloroformate: Optimal Application Scenarios


Carbamate and Carbonate Synthesis with Enhanced Electrophilicity

Based on the class-level inference that electron-withdrawing para-substituents accelerate solvolytic reactions of phenyl chloroformates [1], 4-(cyanomethyl)phenyl chloroformate is a preferred reagent when faster reaction kinetics with amines or alcohols are required. This is particularly advantageous in high-throughput synthesis or when working with sterically hindered or less nucleophilic substrates, where the enhanced electrophilicity of the carbonyl carbon can improve conversion rates and reduce reaction times.

Activated Carbonates for Peptide Ligation and Bioconjugation

The demonstrated use of p-cyanophenyl chloroformate to generate pCN-Phoc-MeDbz linkers for Native Chemical Ligation [2] suggests that 4-(cyanomethyl)phenyl chloroformate can be employed in analogous bioconjugation strategies. The compound can be used to install a 4-(cyanomethyl)phenyloxycarbonyl protecting/activating group on amines or hydroxyls, creating intermediates that are primed for subsequent nucleophilic displacement or ligation reactions under mild conditions.

Reaction Optimization via Tunable Leaving Group Electronics

The Hammett ρ values of 0.89-1.49 for para-substituted phenyl chloroformate solvolysis [1] provide a quantitative basis for tuning reaction rates by selecting an appropriate leaving group. 4-(Cyanomethyl)phenyl chloroformate, with its electron-withdrawing substituent, offers an intermediate reactivity profile between unsubstituted phenyl chloroformate and more reactive derivatives like 4-nitrophenyl chloroformate. This allows fine-tuning of reaction conditions to balance reactivity with selectivity, minimizing side reactions in complex synthetic sequences.

Application
Selection Property
Validation Focus
Carbamate/carbonate synthesis
Para-cyanomethyl substitution context
Kinetics profiling in target solvent system
Peptide ligation / bioconjugation
Activated carbonate leaving group
Orthogonality to standard SPPS deprotection conditions
Leaving group reactivity tuning
Intermediate electrophilicity between PClF and NPClF
Selectivity–reactivity balance in complex substrates

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